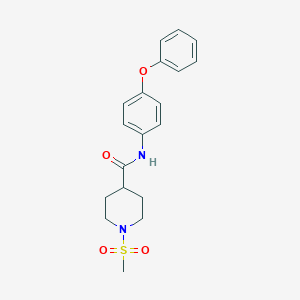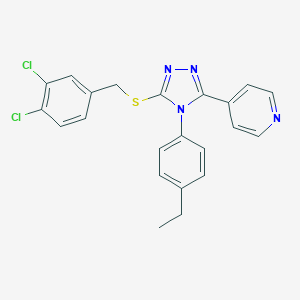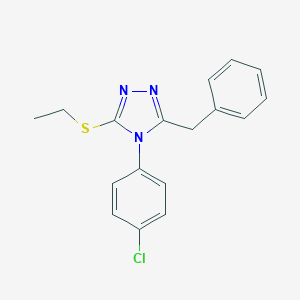![molecular formula C27H22ClN3OS B425193 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether](/img/structure/B425193.png)
4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether is a synthetic organic compound belonging to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Catalysts and solvents: Use of specific catalysts and solvents to optimize yield and purity.
Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole ring, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Halides, sulfonates, or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, 1,2,4-triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether would depend on its interaction with biological targets.
Medicine
Medicinally, compounds of this class are explored for their therapeutic potential. They may exhibit activities such as antifungal, antibacterial, or anticancer properties, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable products.
Mechanism of Action
The mechanism of action of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole
- 3-(4-bromophenyl)-4-(4-ethoxyphenyl)-5-[(naphthalen-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole
- 3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-5-[(phenylmethyl)sulfanyl]-4H-1,2,4-triazole
Uniqueness
The uniqueness of 4-{3-(4-chlorophenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl ethyl ether lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the naphthalen-2-ylmethylsulfanyl group, in particular, may impart unique properties compared to other similar compounds.
Properties
Molecular Formula |
C27H22ClN3OS |
|---|---|
Molecular Weight |
472g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-5-(naphthalen-2-ylmethylsulfanyl)-1,2,4-triazole |
InChI |
InChI=1S/C27H22ClN3OS/c1-2-32-25-15-13-24(14-16-25)31-26(21-9-11-23(28)12-10-21)29-30-27(31)33-18-19-7-8-20-5-3-4-6-22(20)17-19/h3-17H,2,18H2,1H3 |
InChI Key |
ZLHLZBIPHAXTEK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-8-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B425115.png)

![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B425118.png)
![3-(4-chlorophenyl)-4-(3-methylphenyl)-5-[(2-naphthylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B425119.png)
![N-(4-{[3-(4-ethylphenyl)-3-oxo-1-propenyl]amino}phenyl)acetamide](/img/structure/B425121.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(2-chlorophenoxy)anilino]-2-propen-1-one](/img/structure/B425122.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B425124.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B425127.png)
![4-({[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B425128.png)
![4-{5-[(4-bromobenzyl)sulfanyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B425130.png)
![3-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B425131.png)

![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B425133.png)
